molecular formula C5H5F3N4O B1360374 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine CAS No. 5311-05-7

4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Cat. No. B1360374
CAS RN: 5311-05-7
M. Wt: 194.11 g/mol
InChI Key: DTVMLDILWYLGLA-UHFFFAOYSA-N
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Description

“4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine” is a chemical compound that is a derivative of tritosulfuron . Tritosulfuron is a sulfonamide that is benzenesulfonamide substituted by a trifluoromethyl group at position 2 and a [4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]carbamoyl group at the nitrogen atom . It has a role as a xenobiotic, an environmental contaminant, and a herbicide .


Synthesis Analysis

The synthesis of such compounds can be achieved by various methods. One method involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . Another method involves the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C13H9F6N5O4S . The InChI string representation of the molecule is InChI=1S/C13H9F6N5O4S/c1-28-11-21-8 (13 (17,18)19)20-9 (23-11)22-10 (25)24-29 (26,27)7-5-3-2-4-6 (7)12 (14,15)16/h2-5H,1H3, (H2,20,21,22,23,24,25) .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, one study presents a practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 445.30 g/mol . The compound is a member of 1,3,5-triazines, a member of (trifluoromethyl)benzenes, an aromatic ether, and a member of ureas .

Scientific Research Applications

Antimycobacterial Agents

  • Novel 1,3,5-triazine-Schiff base conjugates, including derivatives of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine, have shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis. Compounds in this series exhibited significant activity, suggesting their potential as lead compounds in tuberculosis treatment (Avupati et al., 2013).

Synthesis and Chemical Reactions

  • The synthesis and reactions of 1,3,5-triazinylnitroformaldoximes, including derivatives of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine, have been studied. These compounds can undergo reactions leading to the formation of furoxanes and 1,3,5-triazinylamidoximes, demonstrating the chemical versatility of the triazine class (Bakharev et al., 2012).

Serotonin Receptor Ligands

  • Research on 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, which are structurally related to 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine, has been conducted to evaluate their role as ligands for the human serotonin 5-HT6 receptor. This study highlights the significance of the triazine moiety in medicinal chemistry, especially in designing ligands for specific receptors (Łażewska et al., 2019).

CO2 Capture and Conversion

  • A triazine-based metal-organic framework (MOF) has been developed for selective CO2 capture, separation, and conversion. This MOF, utilizing a functionalized triazine framework, demonstrated exceptional CO2 selectivity and effective chemical fixation under varying temperatures, showcasing the potential of triazine derivatives in environmental applications (Das & Mandal, 2020).

Antifungal Agents

  • Studies on 1,3,5-triazine derivatives, such as 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine, have explored their potential as antifungal agents. These compounds have shown activity against various fungal species, contributing to the development of new antifungal treatments (Sareen et al., 2009).

Photoinitiators in Polymer Chemistry

  • Derivatives of 1,3,5-triazin-2-amines, including those with methoxy and trifluoromethyl groups, have been studied as photoinitiators for polymerization processes under UV or visible LED irradiation. These compounds exhibit high efficiency and versatility in initiating free radical photopolymerization, highlighting their potential in advanced materials science (Zhang et al., 2014).

Mass-Spectrometric Studies

  • Mass-spectrometric fragmentation of N,N-dimethyl-4-methoxy-6-polynitromethyl-1,3,5-triazin-2-amines, including compounds related to 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine, has been investigated to understand their stability and fragmentation pathways. This research is vital in understanding the behavior of these compounds under electron impact, which is crucial in analytical chemistry (Bakharev et al., 2007).

Safety And Hazards

The safety data sheet for tritosulfuron, a related compound, indicates that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It is recommended to keep out of reach of children and to dispose of contents and container to hazardous or special waste collection point .

Future Directions

The future directions of research on this compound could involve further exploration of its synthesis, properties, and potential applications. The biological activities of similar compounds suggest that there may be potential for use in pharmaceutical and agrochemical industries .

properties

IUPAC Name

4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4O/c1-13-4-11-2(5(6,7)8)10-3(9)12-4/h1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVMLDILWYLGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201198
Record name 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)-
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Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine

CAS RN

5311-05-7
Record name 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
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Record name 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)-
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Record name 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)-
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Record name 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
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Synthesis routes and methods I

Procedure details

1.8 g of a 30% by weight solution of sodium methanolate in methanol (corresponding to 0.01 mol of sodium methanolate) were added at 22° C. to a solution of 28.8 g (0.1 mol) of 2-amino-4-trichloromethyl-6-trifluoromethyl-1,3,5-triazine in 100 ml of methanol. The pale yellow solution was then refluxed for 30 minutes. The progress of the reaction was followed by thin-layer chromatography on silica gel (mobile phase: diethyl ether/hexane 1:1). After the reaction was complete, 20 ml of water were added, followed by 2 normal hydrochloric acid until the pH was 6-7. After this most of the methanol was removed at 40° C. under reduced pressure, adding 150 ml of water a little at a time so that the product did not agglomerate. To complete precipitation of the product, the resulting mixture was then stirred at 5° C. for 1 hour, after which the product was separated off, washed with a little water and dried at 40° C. under reduced pressure.
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Synthesis routes and methods II

Procedure details

2.7 g (18 mmol) of 1,8-diazabicyclo[5.4.0]-7-undecene were added at 22° C. to a solution of 5 g (18 mmol) of 2-amino-4-trichloromethyl-6-trifluoromethyl-1,3,5-triazine in 25 ml of methanol. The mixture was refluxed for 1 hour and, after cooling to 20° C., made weakly acid (pH=6) with 2 normal aqueous hydrochloric acid. Then most of the solvent was removed under reduced pressure, after which the solid was isolated in a conventional manner.
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Synthesis routes and methods III

Procedure details

56.6 g (0.5 mol) of calcium chloride (98%, powdered) and 210 g (2.5 mol) of N-cyanoguanidine are initially introduced into 2 l of methanol. The mixture is heated with stirring to reflux temperature and stirred under reflux for one hour, whereupon a homogeneous solution is obtained. The mixture is then cooled to room temperature and 640 g (5.0 mol) of methyl trifluoroacetate and then, in the course of 25 minutes, 450 g (2.5 mol) of a solution of sodium methoxide (30% by weight in methanol) are added, whereupon a white precipitate deposits. After heating under reflux for 2 hours, the mixture is cooled to room temperature and a pH of about 6 is set by addition of conc. hydrochloric acid. The methanol is then distilled off, about 2 l of water are added little by little, and the deposited, finely crystalline white crystals are separated off and dried in vacuo.
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56.6 g
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210 g
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640 g
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450 g
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Synthesis routes and methods IV

Procedure details

21 g (0.25 mol) of N-cyanoguanidine, 3.4 g (0.025 mol) of anhydrous zinc chloride and 160 g (1.25 mol) of methyl trifluoroacetate are initially introduced into 400 ml of methanol, the mixture is warmed to 50° C. and 50 g (0.27 mol) of 30% strength sodium methoxide solution are pumped in in the course of 10 hours. The solvent is then largely removed, and the residue is washed with 250 ml of water and 250 ml of dilute hydrochloric acid and dried at 60° C./20 mbar. 43.2 g (0.22 mol, 89%) of 2-amino-4-trifluoromethyl-6-methoxy-1,3,5-triazine are obtained in the form of a colorless powder (HPLC: >99% by weight) M.p.: 161°-163.5° C.
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21 g
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160 g
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
European Food Safety Authority (EFSA)… - EFSA …, 2023 - Wiley Online Library
The conclusions of the European Food Safety Authority (EFSA) following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur …
Number of citations: 6 efsa.onlinelibrary.wiley.com
European Food Safety Authority - EFSA Journal, 2015 - Wiley Online Library
According to Article 12 of Regulation (EC) No 396/2005, the European Food Safety Authority (EFSA) has reviewed the Maximum Residue Levels (MRLs) currently established at …
Number of citations: 0 efsa.onlinelibrary.wiley.com

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